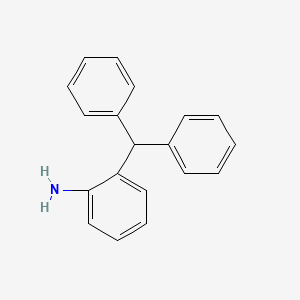
2-(Diphenylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzhydrylaniline, also known as N-benzhydrylaniline, is an organic compound with the molecular formula C19H17N. It consists of an aniline moiety where the hydrogen atom on the nitrogen is replaced by a benzhydryl group. This compound is part of the benzhydryl family, which includes compounds with two benzene rings connected by a single methane group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Benzhydrylaniline can be synthesized through several methods. One common method involves the reaction of benzhydrol with aniline in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{Ph}_2\text{CH}-\text{OH} + \text{NH}_2\text{Ph} \rightarrow \text{Ph}_2\text{CH}-\text{NHPh} + \text{H}_2\text{O} ] where Ph represents a phenyl group.
Industrial Production Methods: In industrial settings, the synthesis of 2-Benzhydrylaniline may involve more efficient catalytic processes to ensure higher yields and purity. The use of solvents like tetrahydrofuran or diethyl ether can facilitate the reaction, and the process may be carried out under inert atmospheric conditions to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzhydrylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl imine derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Benzhydryl imine derivatives.
Reduction: Secondary amines.
Substitution: Halogenated benzhydrylaniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzhydrylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzhydrylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, facilitating various biochemical processes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: An antihistamine with a similar benzhydryl structure.
Benzhydrol: The parent compound from which 2-Benzhydrylaniline is derived.
N-Benzylideneaniline: Another derivative with a similar structure but different functional groups.
Uniqueness: 2-Benzhydrylaniline is unique due to its specific combination of aniline and benzhydryl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to other similar compounds.
Eigenschaften
CAS-Nummer |
57259-32-2 |
|---|---|
Molekularformel |
C19H17N |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
2-benzhydrylaniline |
InChI |
InChI=1S/C19H17N/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,20H2 |
InChI-Schlüssel |
ALKRBODCSLGHGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

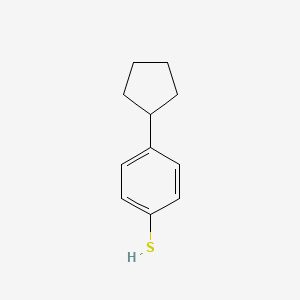
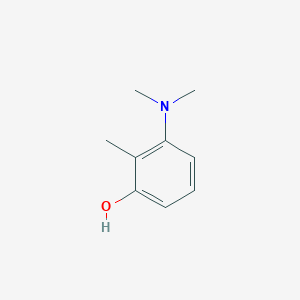
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
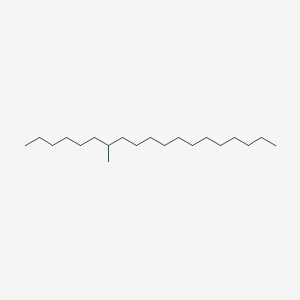
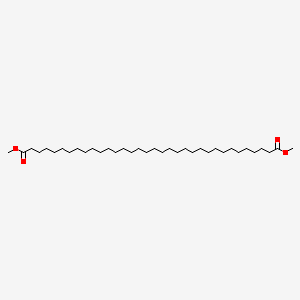

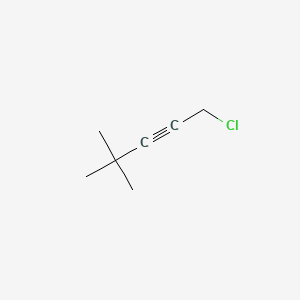
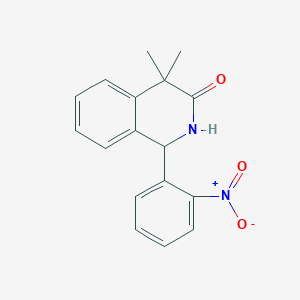
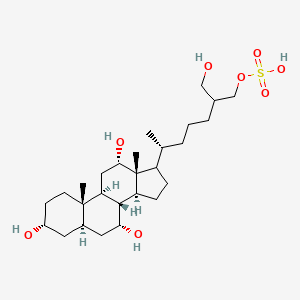


stannane](/img/structure/B14633397.png)
